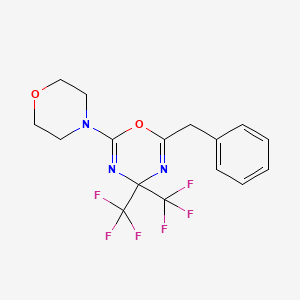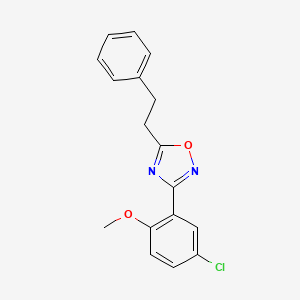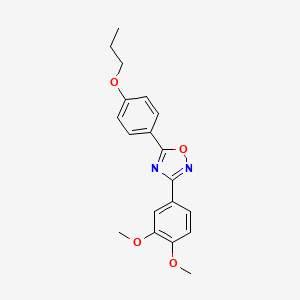
N-(4-butoxyphenyl)-N'-(2-chloro-4,5-difluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butoxyphenyl)-N'-(2-chloro-4,5-difluorophenyl)urea, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
N-(4-butoxyphenyl)-N'-(2-chloro-4,5-difluorophenyl)urea 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells, which in turn leads to vasodilation and improved blood flow.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-N'-(2-chloro-4,5-difluorophenyl)urea 41-2272 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce blood pressure, improve blood flow, and reduce inflammation. In addition, it has been found to have anti-proliferative effects, which could make it a promising candidate for the treatment of various proliferative diseases.
Advantages and Limitations for Lab Experiments
N-(4-butoxyphenyl)-N'-(2-chloro-4,5-difluorophenyl)urea 41-2272 has several advantages for lab experiments, including its well-defined mechanism of action and its ability to activate sGC in a dose-dependent manner. However, it also has some limitations, including its relatively short half-life and its potential to interact with other drugs and compounds.
Future Directions
There are several potential future directions for research on N-(4-butoxyphenyl)-N'-(2-chloro-4,5-difluorophenyl)urea 41-2272. One area of interest is the development of more potent and selective sGC activators. Another area of interest is the exploration of the compound's potential therapeutic applications in various disease states, including cardiovascular disease, inflammation, and cancer. Finally, further research is needed to better understand the compound's pharmacokinetics and pharmacodynamics, as well as its potential interactions with other drugs and compounds.
Synthesis Methods
N-(4-butoxyphenyl)-N'-(2-chloro-4,5-difluorophenyl)urea 41-2272 can be synthesized using a variety of methods, including the reaction of 2-chloro-4,5-difluoroaniline with butyl chloroformate followed by reaction with 4-butoxyaniline. Alternatively, it can be synthesized by reacting 2-chloro-4,5-difluoroaniline with butyl isocyanate followed by reaction with 4-butoxyaniline.
Scientific Research Applications
N-(4-butoxyphenyl)-N'-(2-chloro-4,5-difluorophenyl)urea 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been found to exhibit vasodilatory effects, which can help to reduce blood pressure and improve blood flow. In addition, it has been found to have anti-inflammatory and anti-proliferative effects, which could make it a promising candidate for the treatment of various inflammatory and proliferative diseases.
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-(2-chloro-4,5-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF2N2O2/c1-2-3-8-24-12-6-4-11(5-7-12)21-17(23)22-16-10-15(20)14(19)9-13(16)18/h4-7,9-10H,2-3,8H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNOABLYGBCTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

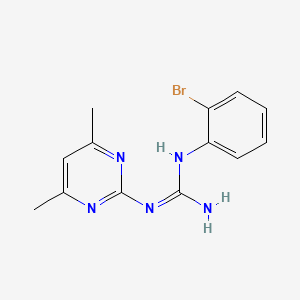
![5-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B5330707.png)
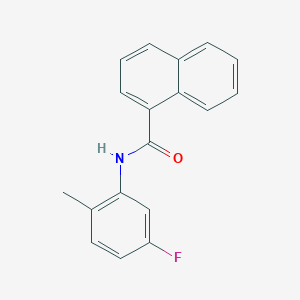
![1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5330725.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)-2-phenylacrylamide](/img/structure/B5330726.png)
![N-[1-{[(3,4-dimethylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5330733.png)
![7-{[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330746.png)
![7-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330762.png)
![N-(3,5-difluorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330766.png)
![1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one](/img/structure/B5330778.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5330788.png)
